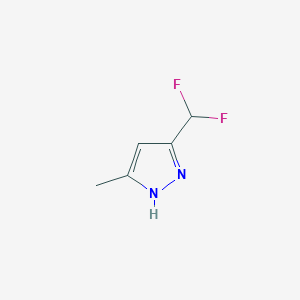

3-(difluoromethyl)-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-(difluoromethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGWGHWOAIFIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382132 | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934759-09-8, 936033-61-3 | |

| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934759-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(difluoromethyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(difluoromethyl)-5-methyl-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is limited, this document consolidates established synthetic methodologies for analogous pyrazoles and provides predicted characterization data based on structurally similar compounds. Detailed experimental protocols, data tables, and a workflow visualization are presented to facilitate its preparation and identification in a laboratory setting.

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[3] Consequently, fluorinated pyrazoles are of significant interest in the development of novel therapeutic agents and agrochemicals. This compound represents a valuable, yet under-documented, member of this class. This guide aims to provide a practical framework for its synthesis and thorough characterization.

Synthesis of this compound

The most established and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] Based on the synthesis of the analogous 3-(trifluoromethyl)-5-methyl-1H-pyrazole, the proposed synthetic route for this compound involves the reaction of 1,1-difluoro-2,4-pentanedione with hydrazine hydrate.[5]

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole.[5]

Materials:

-

1,1-Difluoro-2,4-pentanedione

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-difluoro-2,4-pentanedione (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Separate the organic layer and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques. The following are predicted characterization data based on analogous compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₆F₂N₂ |

| Molecular Weight | 132.11 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Not available; expected to be slightly higher than 3,5-dimethylpyrazole (146-148 °C) |

| Melting Point | Not available |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole and general principles of spectroscopy.[5]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~6.6 (t, J ≈ 54 Hz) | t | 1H | CHF₂ |

| ~6.1 | s | 1H | C4-H (pyrazole ring) |

| ~2.3 | s | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C3 (pyrazole ring) |

| ~140 | C5 (pyrazole ring) |

| ~110 (t, J ≈ 240 Hz) | CHF₂ |

| ~105 | C4 (pyrazole ring) |

| ~12 | CH₃ |

Table 3: Predicted IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretching |

| ~2950 | C-H stretching (aliphatic) |

| ~1580 | C=N stretching (pyrazole ring) |

| ~1100-1000 | C-F stretching |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Fragment |

| 132 | [M]⁺ |

| 113 | [M - F]⁺ |

| 81 | [M - CHF₂]⁺ |

Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from synthesis to characterization.

Caption: Workflow for the synthesis and characterization of this compound.

Biological Significance and Future Directions

While the specific biological activity of this compound is not yet reported, its structural similarity to known bioactive pyrazoles suggests potential applications in drug discovery and agrochemical research. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing interactions with biological targets and improving pharmacokinetic properties. Further research is warranted to explore the biological profile of this compound, including its potential as an enzyme inhibitor or a modulator of signaling pathways.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. By leveraging established synthetic routes for analogous compounds and predicting spectroscopic data, this document serves as a valuable resource for researchers aiming to prepare and study this novel fluorinated pyrazole. The detailed protocols and structured data presentation are intended to streamline its synthesis and characterization, thereby facilitating further investigation into its potential applications.

References

Spectroscopic and Synthetic Profile of 3-(Difluoromethyl)-5-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the novel heterocyclic compound, 3-(difluoromethyl)-5-methyl-1H-pyrazole. This molecule is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the difluoromethyl group, which can modulate metabolic stability, lipophilicity, and binding interactions. This document is intended to serve as a core resource for researchers engaged in the synthesis, characterization, and application of this and related pyrazole derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data has been compiled from analogous compounds and predictive models, providing a representative profile for this molecule.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.50 | t | 54.0 | CHF2 |

| ~6.20 | s | - | H-4 |

| ~2.30 | s | - | CH3 |

| ~12.0 (broad) | s | - | NH |

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JC-F) Hz | Assignment |

| ~148 | t | ~30 | C-3 |

| ~140 | s | - | C-5 |

| ~110 | t | ~238 | CHF2 |

| ~105 | s | - | C-4 |

| ~12 | s | - | CH3 |

Table 3: 19F NMR Spectroscopic Data (376 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JF-H) Hz | Assignment |

| ~-115 | d | 54.0 | CHF2 |

Table 4: Mass Spectrometry Data (HRMS-ESI)

| Ion | Calculated m/z | Found m/z |

| [M+H]+ | 147.0577 | 147.0580 |

Experimental Protocols

The following is a detailed, representative methodology for the synthesis and spectroscopic characterization of this compound, based on established synthetic routes for analogous pyrazole derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclocondensation reaction between a suitable difluoromethylated β-diketone precursor and hydrazine hydrate.

Materials:

-

1,1-Difluoropentane-2,4-dione

-

Hydrazine hydrate

-

Ethanol

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,1-difluoropentane-2,4-dione (1.0 eq) in ethanol (10 mL), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (20 mL) and washed with brine (2 x 10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H, 13C, and 19F NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl3).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for 1H and 13C NMR, and trichlorofluoromethane (CFCl3) as an external standard for 19F NMR.

-

Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.

-

Data is acquired in positive ion mode to observe the [M+H]+ ion.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis of the target compound.

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 3-(difluoromethyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a profound understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of chemical structures in solution. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of the heterocyclic compound 3-(difluoromethyl)-5-methyl-1H-pyrazole. This pyrazole derivative, featuring a difluoromethyl group, is of significant interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine atoms, which can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This document will present a detailed, albeit illustrative, summary of its NMR data, comprehensive experimental protocols for spectral acquisition, and logical workflows for spectral interpretation.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. This data is compiled based on the analysis of structurally related compounds found in the literature, including 5-methyl-3-(trifluoromethyl)-1H-pyrazole and various 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives.[1][2][3] The exact chemical shifts may vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyrazole) | ~12-13 | broad singlet | - |

| CH (pyrazole, H4) | ~6.3 | singlet | - |

| CHF₂ (difluoromethyl) | ~6.7-7.2 | triplet | JH-F ≈ 54 |

| CH₃ (methyl) | ~2.3 | singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C3 (pyrazole) | ~146 | triplet | JC-F ≈ 25-30 |

| C5 (pyrazole) | ~140 | singlet | - |

| C4 (pyrazole) | ~105 | singlet | - |

| CHF₂ (difluoromethyl) | ~110 | triplet | JC-F ≈ 235-240 |

| CH₃ (methyl) | ~12 | singlet | - |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocols are based on standard laboratory procedures for the analysis of small organic molecules.[4]

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Due to the presence of an exchangeable NH proton, DMSO-d₆ is a good choice as it often allows for the observation of the NH signal. CDCl₃ can also be used, but the NH proton may exchange with trace amounts of D₂O or be very broad.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The addition of an internal standard, such as tetramethylsilane (TMS) at 0.03% v/v, is recommended for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm (centered around 6-8 ppm).

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm (centered around 120 ppm).

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Visualization of Workflows and Relationships

To visually represent the processes and logic involved in NMR spectroscopy, the following diagrams have been generated using the DOT language.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound for professionals in the fields of chemical research and drug development. The presented data, protocols, and workflows offer a comprehensive starting point for the characterization of this and similar fluorinated pyrazole derivatives. The unique spectral features arising from the difluoromethyl group, namely the characteristic triplet in both the ¹H and ¹³C NMR spectra due to H-F and C-F coupling, are key identifiers for this class of compounds. A thorough application of the principles and methodologies outlined herein will enable researchers to confidently elucidate and verify the structures of novel chemical entities, a critical step in the advancement of pharmaceutical sciences.

References

Mass Spectrometry Fragmentation of 3-(Difluoromethyl)-5-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation of 3-(difluoromethyl)-5-methyl-1H-pyrazole. Due to the absence of publicly available mass spectral data for this specific compound, this guide leverages established fragmentation patterns of analogous pyrazole structures, particularly 3,5-dimethylpyrazole, and considers the electronic effects of the difluoromethyl substituent. The content herein is intended to serve as a predictive framework for researchers working with this and structurally related compounds.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Electron ionization of this compound is expected to induce characteristic fragmentation of the pyrazole core, influenced by the methyl and difluoromethyl substituents. The primary fragmentation processes for pyrazoles typically involve the expulsion of hydrocyanic acid (HCN) and the loss of a nitrogen molecule (N₂). The presence of a methyl group often leads to the loss of a hydrogen radical, while the electron-withdrawing nature of the difluoromethyl group will influence charge stabilization and bond cleavage pathways.

The predicted major fragmentation pathways are outlined below and visualized in the accompanying diagram. The relative abundances are estimations based on the fragmentation of similar compounds and the anticipated stability of the resulting ions.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and estimated relative abundances for this compound.

| Predicted Fragment Ion | m/z (Predicted) | Proposed Formula | Estimated Relative Abundance | Notes |

| Molecular Ion | 146 | [C₅H₆F₂N₂]⁺• | Moderate | The parent ion. |

| [M-H]⁺ | 145 | [C₅H₅F₂N₂]⁺ | High | Loss of a hydrogen radical, likely from the methyl group. |

| [M-H-N₂]⁺ | 117 | [C₅H₅F₂]⁺ | Moderate | Loss of N₂ from the [M-H]⁺ ion. |

| [M-HCN]⁺• | 119 | [C₄H₅F₂N]⁺• | Moderate | Loss of HCN from the molecular ion. |

| [M-H-HCN]⁺ | 118 | [C₄H₄F₂N]⁺ | Moderate | Loss of HCN from the [M-H]⁺ ion. |

| [CHF₂]⁺ | 51 | [CHF₂]⁺ | Moderate | Cleavage of the difluoromethyl group. |

| [M-CHF₂]⁺ | 95 | [C₄H₅N₂]⁺ | Low | Loss of the difluoromethyl radical. |

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for pyrazole derivatives.[1][2]

2.1. Sample Preparation

-

Sample Dissolution: Accurately weigh approximately 1 mg of the synthesized and purified this compound into a 2 mL autosampler vial.

-

Solvent Addition: Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or methanol.[1]

-

Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]

-

Injector Temperature: 250 °C.[2]

-

Injection Volume: 1 µL.[2]

-

Injection Mode: Split (e.g., 20:1 split ratio, to be optimized based on sample concentration).[2]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

-

Oven Temperature Program: [2]

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

-

Data Acquisition Mode: Full Scan for qualitative analysis. For quantitative studies, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.[1]

Visualizations

The following diagrams illustrate the proposed experimental workflow and the predicted mass spectrometry fragmentation pathways for this compound.

References

A Technical Guide to the Theoretical Infrared Spectroscopy of 3-(difluoromethyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Predicted Infrared Spectral Data

The following table summarizes the predicted vibrational frequencies and their assignments for 3-(difluoromethyl)-5-methyl-1H-pyrazole. These predictions are derived from spectroscopic data of pyrazole, its methylated derivatives, and compounds containing difluoromethyl groups.[1][2][3][4][5][6] The intensity of the absorption bands is qualitatively described as strong (s), medium (m), or weak (w).

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Pyrazole Ring | 3100 - 3300 | m |

| C-H Stretching (aromatic) | Pyrazole Ring | 3000 - 3100 | m |

| C-H Stretching (aliphatic) | Methyl Group | 2850 - 3000 | m |

| C=N Stretching | Pyrazole Ring | 1580 - 1650 | s |

| C=C Stretching | Pyrazole Ring | 1450 - 1550 | s |

| C-H Bending (aliphatic) | Methyl Group | 1370 - 1470 | m |

| C-F Stretching | Difluoromethyl Group | 1100 - 1350 | s |

| C-N Stretching | Pyrazole Ring | 1000 - 1200 | m |

| N-H Bending | Pyrazole Ring | 900 - 950 | m |

| C-H Bending (out-of-plane) | Pyrazole Ring | 750 - 850 | s |

Key Spectral Features:

-

N-H Stretching: The N-H stretching vibration in pyrazoles typically appears as a broad band in the region of 3100-3300 cm⁻¹.[7][8] The broadness is often due to hydrogen bonding in the solid or liquid state.

-

C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group should appear just below 3000 cm⁻¹.[3][9]

-

Ring Vibrations: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region.[3] These are typically strong and sharp absorptions.

-

Difluoromethyl Group Vibrations: The most distinctive feature of the spectrum will be the strong absorptions corresponding to the C-F stretching vibrations of the difluoromethyl group, expected in the 1100-1350 cm⁻¹ range.[5][6][10] The presence of two fluorine atoms will likely result in multiple strong bands in this region.

Standard Experimental Protocol for Infrared Spectroscopy

The following is a generalized protocol for obtaining the infrared spectrum of a solid organic compound like this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount (1-2 mg) of the this compound sample to remove any residual moisture.

-

In an agate mortar, grind 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to a fine powder.

-

Add the sample to the KBr powder and mix thoroughly by grinding for several minutes to ensure a homogenous mixture.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet into the beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis:

-

Process the spectrum to correct for any baseline distortions.

-

Identify the positions (wavenumbers) and relative intensities of the absorption bands.

-

Assign the observed bands to specific molecular vibrations based on established correlation tables and comparison with spectra of related compounds.

Visualizing the Workflow

The following diagram illustrates the general workflow for obtaining and analyzing an infrared spectrum.

Caption: General workflow for FT-IR analysis.

Disclaimer: The information provided in this technical guide is for research and informational purposes only and is based on theoretical predictions and data from related chemical structures. Experimental verification is required to determine the actual infrared spectrum of this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)-5-methyl-1H-pyrazole is a fluorinated heterocyclic compound of growing interest in medicinal chemistry and agrochemical research. The incorporation of a difluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and a generalized workflow for its synthesis and characterization.

Core Physical Properties

A summary of the available and predicted physical and chemical properties of this compound is presented below. It is important to note that while experimental data is preferred, some values are currently only available through computational prediction.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 934759-09-8 | |

| Molecular Formula | C₅H₆F₂N₂ | |

| Molecular Weight | 132.11 g/mol | |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | 222.4 ± 35.0 °C | Predicted[1] |

| Density | 1.0 ± 0.1 g/cm³ | Predicted[1] |

| pKa | 12.24 ± 0.10 | Predicted[1] |

| Storage Temperature | Room temperature | [1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the synthesis and characterization of this compound and the determination of its key physical properties.

Synthesis

A general and efficient method for the synthesis of pyrazole derivatives involves the cyclization of a β-diketone or a related precursor with hydrazine hydrate or its derivatives. For this compound, a plausible synthetic route is the reaction of 1,1-difluoro-2,4-pentanedione with hydrazine hydrate.

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-difluoro-2,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution at room temperature. The reaction may be exothermic.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours to ensure complete cyclization.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[2][3]

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4][5]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a standard pulse sequence, a spectral width of -2 to 12 ppm, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Typical parameters include a proton-decoupled pulse sequence, a spectral width of 0 to 200 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis: Process the spectra using appropriate software. The chemical shifts (δ), coupling constants (J), and integration values will confirm the structure of this compound.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatography system.[4][6]

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: The molecular ion peak ([M+H]⁺ or [M]⁺˙) will confirm the molecular weight of the compound. Analysis of the fragmentation pattern can provide further structural information.[6]

Physical Property Determination

3.3.1. Melting Point

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry, purified solid.

-

Measurement: Pack the powder into a capillary tube and place it in a calibrated melting point apparatus.[2][7]

-

Observation: Heat the sample slowly and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range is indicative of high purity.

3.3.2. Solubility

Protocol: Shake-Flask Method for Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[8]

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of a pyrazole derivative like this compound.

As no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating such a pathway cannot be provided at this time. Research into the biological activities of this compound may reveal its molecular targets and associated signaling cascades in the future.

References

- 1. 3-DIFLUOROMETHYL-5-METHYL-1H-PYRAZOLE | 934759-09-8 [m.chemicalbook.com]

- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the pyrazole derivative, 3-(difluoromethyl)-5-methyl-1H-pyrazole (CAS Number: 934759-09-8). Pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities. This document collates available data on the physicochemical properties of this compound, with a particular focus on its melting point. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier specifications, a definitive experimental melting point for this specific compound has not been reported in publicly available sources. This guide, therefore, provides information on closely related analogs and outlines the standard experimental protocol for melting point determination, which can be applied to this compound.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent scaffolds in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of fluorine-containing substituents, such as a difluoromethyl group, can significantly modulate the physicochemical and biological properties of the parent molecule. These modifications can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Physicochemical Properties of this compound

A thorough investigation for the physical properties of this compound was conducted. While some properties are available, the melting point is not among the publicly documented data.

Quantitative Data

| Property | Value | Source |

| CAS Number | 934759-09-8 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₅H₆F₂N₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 132.11 g/mol | Santa Cruz Biotechnology[1] |

| Melting Point | Data not available | - |

Note: A safety data sheet for this compound explicitly states "no data available" for the melting point.

Synthesis of a Structurally Related Analog

Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

A common method for the synthesis of trifluoromethyl-substituted pyrazoles involves the condensation of a β-diketone with hydrazine hydrate. For 5-methyl-3-(trifluoromethyl)-1H-pyrazole, the reaction proceeds as follows:

-

Reactants : 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.

-

Procedure : 1,1,1-trifluoro-2,4-pentanedione is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added dropwise to the solution, often with cooling to control the exothermic reaction. The reaction mixture is stirred for a specified period, typically several hours, to ensure complete reaction.

-

Work-up and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can then be purified by methods such as recrystallization or column chromatography to yield the pure 5-methyl-3-(trifluoromethyl)-1H-pyrazole.

It is important to note that this is a general procedure for a related compound and the synthesis of this compound would require the use of the corresponding difluoromethyl-β-diketone.

Experimental Protocol for Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property used for identification and to assess purity. The following is a general experimental protocol for determining the melting point of a pyrazole derivative, such as this compound.

Capillary Method

This is the most common and reliable method for determining the melting point of a solid.

-

Apparatus :

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

-

Procedure :

-

Sample Preparation : Ensure the sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube : Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Melting Point Determination :

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (if a preliminary rough measurement has been made).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range :

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as a range between these two temperatures.

-

-

-

Purity Indication : A pure crystalline solid will typically have a sharp melting range of 0.5-1.5 °C. Impurities tend to lower and broaden the melting range.

Visualizations

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Relationship between Purity and Melting Point

Caption: Effect of purity on melting point characteristics.

References

An In-depth Technical Guide to the Solubility of 3-(difluoromethyl)-5-methyl-1H-pyrazole in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Qualitative Solubility Assessment

3-(difluoromethyl)-5-methyl-1H-pyrazole is a heterocyclic organic compound. Its solubility in organic solvents is dictated by its molecular structure, which includes a pyrazole ring, a methyl group, and a difluoromethyl group. The pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, can participate in hydrogen bonding, which influences its solubility in protic solvents. Generally, pyrazole exhibits solubility in organic solvents like ethanol, methanol, and acetone.[1] The presence of the difluoromethyl group, a lipophilic moiety, is expected to enhance the solubility of the molecule in non-polar and weakly polar organic solvents. Conversely, the polar pyrazole ring may contribute to solubility in more polar organic solvents. The interplay between the polar pyrazole core and the lipophilic substituents will ultimately determine the solubility profile across a range of organic solvents. It is anticipated that this compound will exhibit good solubility in a range of common organic solvents used in synthesis and drug formulation.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound such as this compound in an organic solvent. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solute)

-

A range of organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium in preliminary experiments.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the analyte in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific data is not currently available, the provided qualitative assessment and detailed experimental protocol offer valuable resources for researchers in the field.

References

Physicochemical Properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the calculated physicochemical properties, specifically the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP), of the heterocyclic compound 3-(difluoromethyl)-5-methyl-1H-pyrazole. These parameters are critical in the fields of medicinal chemistry and drug development, influencing a compound's pharmacokinetic and pharmacodynamic profiles. This document also outlines detailed experimental protocols for the determination of these properties and includes a workflow diagram relevant to the screening of pyrazole-based compounds.

Calculated Physicochemical Data

The pKa and logP values of this compound have been calculated using computational predictive models. These values provide essential insights into the compound's behavior in biological systems.

| Property | Value | Description |

| pKa | 11.5 (most basic) | The pKa value indicates the acidity or basicity of a compound. For this compound, the predicted basic pKa of 11.5 suggests that the pyrazole ring is weakly basic and will be protonated only under strongly acidic conditions. |

| logP | 1.4 | The logP value is a measure of a compound's lipophilicity, which affects its solubility, permeability, and metabolic stability. A logP of 1.4 indicates that this compound has a moderate degree of lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of pKa and logP, which can be used to validate the computationally predicted values.

Determination of pKa by Potentiometric Titration

This method involves the titration of the compound with a standardized acid or base and monitoring the pH change.

Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water, boiled to remove dissolved CO2

-

Methanol or other suitable co-solvent if the compound has low water solubility

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If necessary, a small amount of a co-solvent like methanol can be used, but the amount should be kept to a minimum as it can affect the pKa value.

-

Titration Setup: Place the sample solution in a beaker with a stir bar and begin gentle stirring. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

-

Titration: Begin the titration by adding small, precise increments of the standardized HCl or NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. The equivalence point can be identified as the point of steepest inflection in the curve, often determined by taking the first or second derivative of the titration curve.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning the compound between two immiscible liquids, typically n-octanol and water.

Materials and Equipment:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pH-buffered, typically pH 7.4, and pre-saturated with n-octanol)

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer, HPLC, or other suitable analytical instrument for concentration determination

-

Standard solutions of the compound in both n-octanol and water for calibration

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and allowing the phases to separate.

-

Partitioning: Accurately weigh the compound and dissolve it in either the aqueous or organic phase. Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase. The initial concentration should be such that it can be accurately measured in both phases after partitioning.

-

Equilibration: Vigorously shake the mixture for a sufficient amount of time (e.g., 1-2 hours) to ensure that equilibrium is reached. The optimal shaking time should be determined in preliminary experiments.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique. A pre-established calibration curve for the compound in each solvent is necessary for accurate quantification.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Workflow for Physicochemical Property-Based Screening

The following diagram illustrates a typical workflow for screening pyrazole derivatives in a drug discovery context, incorporating the determination of physicochemical properties like pKa and logP.

Caption: Workflow for Physicochemical Profiling in Drug Discovery.

Tautomerism in 3-(Difluoromethyl)-5-methyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal and agrochemical research. Due to the presence of an acidic proton on the pyrazole ring, this molecule exists as a dynamic equilibrium of two principal tautomers: this compound and 5-(difluoromethyl)-3-methyl-1H-pyrazole. This document elucidates the structural and electronic factors governing this equilibrium, drawing upon established principles of pyrazole chemistry and spectroscopic data from closely related analogs. Furthermore, it outlines a detailed experimental protocol for the synthesis and characterization of this compound and explores its potential biological significance as a modulator of key enzymatic pathways.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to undergo prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms. This dynamic equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, and the temperature. The position of this equilibrium is critical as the individual tautomers can exhibit distinct physicochemical properties, reactivity, and biological activities.

For an unsymmetrically substituted pyrazole such as this compound, two distinct annular tautomers are possible. The equilibrium between these forms is dictated by the interplay of the electron-withdrawing difluoromethyl group (-CHF₂) and the electron-donating methyl group (-CH₃).

Tautomeric Equilibrium of this compound

Based on extensive studies of substituted pyrazoles, a general principle has been established: electron-withdrawing groups (EWGs) tend to favor the tautomer where the acidic proton is located on the nitrogen atom distal to the EWG, while electron-donating groups (EDGs) favor the tautomer with the proton on the adjacent nitrogen.

In the case of this compound, the difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Conversely, the methyl group is a weak electron-donating group. Consequently, the tautomeric equilibrium is expected to strongly favor the 5-(difluoromethyl)-3-methyl-1H-pyrazole form. In this arrangement, the more basic, pyridine-like nitrogen atom is adjacent to the electron-donating methyl group, and the pyrrole-like NH group is adjacent to the electron-withdrawing difluoromethyl group.

dot

To be rendered with actual chemical structures for Tautomer_A and Tautomer_B.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization (Predicted)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound in CDCl₃

| Tautomer | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| 5-(Difluoromethyl)-3-methyl-1H-pyrazole (Major) | ~12.5 (br s, 1H, NH), ~6.5 (t, J ≈ 55 Hz, 1H, CHF₂), ~6.1 (s, 1H, C4-H), ~2.3 (s, 3H, CH₃) | ~150 (C3), ~145 (t, J ≈ 25 Hz, C5), ~110 (t, J ≈ 240 Hz, CHF₂), ~105 (C4), ~12 (CH₃) |

| This compound (Minor) | ~12.5 (br s, 1H, NH), ~6.6 (t, J ≈ 55 Hz, 1H, CHF₂), ~6.0 (s, 1H, C4-H), ~2.4 (s, 3H, CH₃) | ~148 (t, J ≈ 25 Hz, C3), ~142 (C5), ~112 (t, J ≈ 240 Hz, CHF₂), ~107 (C4), ~14 (CH₃) |

Proposed Experimental Protocols

Synthesis of this compound

This proposed synthesis is adapted from established procedures for analogous fluorinated pyrazoles.

Reaction Scheme:

1,1-Difluoro-2,4-pentanedione + Hydrazine hydrate → this compound

Materials and Equipment:

-

1,1-Difluoro-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,1-difluoro-2,4-pentanedione (0.1 mol) in ethanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine hydrate (0.1 mol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

dot

Caption: Proposed workflow for the synthesis of this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure and assess the tautomeric ratio. Low-temperature NMR studies may be required to slow the proton exchange and observe distinct signals for each tautomer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information of the tautomeric form present in the solid state.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1] Derivatives of pyrazole are known to exhibit a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]

Of particular relevance to the title compound are two key enzyme targets:

-

Succinate Dehydrogenase (SDH): Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[2][3] These compounds bind to the ubiquinone-binding site of SDH, blocking the electron transport chain and inhibiting fungal respiration. The difluoromethyl group in the 3-position is a common feature in several commercial and investigational SDHIs.

-

Cyclooxygenase (COX): Certain pyrazole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4][5] The anti-inflammatory drug Celecoxib, for instance, features a pyrazole core.

dot

Caption: Potential biological targets and pathways for this compound derivatives.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium strongly favoring the 5-(difluoromethyl)-3-methyl-1H-pyrazole tautomer due to the electronic influence of its substituents. This guide provides a robust framework for its synthesis, characterization, and the prediction of its spectroscopic properties based on well-established chemical principles and data from analogous compounds. The prevalence of the pyrazole scaffold in potent enzyme inhibitors, particularly SDH and COX inhibitors, underscores the potential of this molecule as a valuable building block for the development of new therapeutic and agrochemical agents. Further experimental validation of the proposed tautomeric equilibrium and biological activities is warranted to fully elucidate the potential of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Introduction of Fluorine into Pyrazole Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological properties.[3][4] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[6] The fusion of fluorine chemistry with the versatile pyrazole core has given rise to a plethora of highly effective pharmaceuticals and agrochemicals.[7]

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of fluorinated pyrazole compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this dynamic field.

Historical Perspective: A Timeline of Innovation

The journey of fluorinated pyrazoles is intertwined with the broader history of organofluorine chemistry. While the Knorr pyrazole synthesis was first reported in 1883, the strategic introduction of fluorine into pharmaceuticals began in the mid-20th century.[8] One of the earliest significant forays into fluorinated heterocycles was the development of 5-fluorouracil in the 1950s, which demonstrated the potential of fluorination in creating potent therapeutic agents.

The 1990s marked a turning point for fluorinated pyrazoles with the discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This diaryl-substituted pyrazole, bearing a trifluoromethyl group, showcased the successful application of fluorine to enhance the pharmacological profile of a drug, leading to a blockbuster anti-inflammatory agent.[9] Following this success, the exploration of fluorinated pyrazoles in various applications has grown exponentially.[7] In the agrochemical sector, the development of compounds like Fluopyram, a potent fungicide and nematicide, has highlighted the versatility of this chemical class in crop protection.[10] The trifluoromethyl group, in particular, has been a key player in the development of many modern fluorinated pyrazole-based drugs and agrochemicals.[11][12]

Applications of Fluorinated Pyrazole Compounds

The unique structural and electronic properties of fluorinated pyrazoles have led to their successful application in diverse fields, most notably in medicine and agriculture.

Pharmaceuticals

Fluorinated pyrazoles are prominent in medicinal chemistry, with applications spanning anti-inflammatory, anticancer, and antibacterial agents. The trifluoromethyl group is a common feature in many of these compounds, contributing to their enhanced biological activity.[11]

Celecoxib , a selective COX-2 inhibitor, is a prime example of a successful fluorinated pyrazole drug. Its trifluoromethyl group is crucial for its selective binding to the COX-2 enzyme.[9] The mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[13]

Agrochemicals

In agriculture, fluorinated pyrazoles have emerged as a vital class of pesticides, encompassing fungicides, insecticides, and herbicides.

Fluopyram is a broad-spectrum fungicide and nematicide.[10] It functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi and nematodes, thereby disrupting their energy production.[14]

Quantitative Data on Fluorinated Pyrazole Compounds

The following tables summarize key quantitative data for representative fluorinated pyrazole compounds, highlighting their biological activity and physicochemical properties.

| Compound | Target | IC50/EC50 | Application |

| Celecoxib | COX-2 | 0.04-0.1 µM (IC50) | Anti-inflammatory |

| Fluopyram | Succinate Dehydrogenase | 0.05-5 µM (EC50) | Fungicide/Nematicide |

| Fipronil | GABA Receptor | 1-10 nM (IC50) | Insecticide |

| Compound | Molecular Weight | LogP | pKa | Melting Point (°C) |

| Celecoxib | 381.37 | 3.5 | 11.1 | 157-159 |

| Fluopyram | 397.7 | 3.3 | N/A | 118-120 |

| Fipronil | 437.15 | 4.0 | N/A | 200-201 |

Synthesis of Fluorinated Pyrazole Compounds

Several synthetic methodologies are employed for the construction of the fluorinated pyrazole core. The Knorr pyrazole synthesis and 1,3-dipolar cycloadditions are among the most common and versatile approaches.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15] This method is widely used for the synthesis of a variety of substituted pyrazoles, including those containing fluorine.

Experimental Protocol: Synthesis of a Trifluoromethyl-substituted Pyrazole via Knorr Synthesis

-

Materials: 4,4,4-Trifluoro-1-(phenyl)-1,3-butanedione (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol, Glacial acetic acid (catalytic amount).

-

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired trifluoromethyl-substituted pyrazole.

-

Paal-Knorr Pyrazole Synthesis

A variation of the Knorr synthesis, the Paal-Knorr synthesis, also utilizes a 1,4-dicarbonyl compound and a hydrazine to form the pyrazole ring.[16]

Experimental Protocol: Paal-Knorr Synthesis of a Fluorinated Pyrazole

-

Materials: A fluorinated 1,4-diketone (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol, Hydrochloric acid (catalytic amount).

-

Procedure:

-

To a solution of the fluorinated 1,4-diketone in ethanol, add phenylhydrazine.

-

Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo.

-

The residue is then purified by column chromatography on silica gel to afford the target fluorinated pyrazole.

-

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a 1,3-dipole (such as a nitrile imine or a diazoalkane) and a dipolarophile (such as an alkyne or alkene) is another powerful method for constructing the pyrazole ring.[17] This method offers a high degree of regioselectivity and is compatible with a wide range of functional groups, making it suitable for the synthesis of complex fluorinated pyrazoles.[18]

Experimental Protocol: Synthesis of a Fluorinated Pyrazole via 1,3-Dipolar Cycloaddition

-

Materials: A fluorinated hydrazonoyl chloride (1.0 eq), an alkyne (1.2 eq), Triethylamine (1.5 eq), Toluene.

-

Procedure:

-

In a round-bottom flask, dissolve the fluorinated hydrazonoyl chloride and the alkyne in toluene.

-

Add triethylamine to the mixture at room temperature.

-

Heat the reaction mixture to the desired temperature and monitor by TLC.

-

After completion, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the fluorinated pyrazole.[18]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by fluorinated pyrazoles and typical experimental workflows for their discovery and synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule development | Drug discovery | CRO [oncodesign-services.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An evolving view of complex II—noncanonical complexes, megacomplexes, respiration, signaling, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. upperton.com [upperton.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 13. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: A Robust Method for the Synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of fluorinated pyrazoles is of particular interest as the inclusion of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed protocol for the synthesis of 3-(difluoromethyl)-5-methyl-1H-pyrazole from ethyl difluoroacetoacetate and hydrazine hydrate, based on the well-established Knorr pyrazole synthesis.[1] This method offers an efficient and direct route to this valuable fluorinated building block.

Reaction Principle

The synthesis is achieved through the Knorr pyrazole synthesis, which involves the condensation reaction between a β-keto ester (ethyl difluoroacetoacetate) and a hydrazine derivative (hydrazine hydrate).[1][2] The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of hydrazine with the ketone carbonyl of the β-keto ester. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[1]

Experimental Protocol

Materials:

-

Ethyl difluoroacetoacetate (1 equivalent)

-

Hydrazine hydrate (1.2 equivalents)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction and chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Flash chromatography system (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl difluoroacetoacetate (1 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid followed by the dropwise addition of hydrazine hydrate (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-